molecular formula C22H22O3 B14958559 4-methyl-3-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

4-methyl-3-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B14958559
M. Wt: 334.4 g/mol
InChI Key: XQDNWMQUIWAFAN-UHFFFAOYSA-N
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Description

4-METHYL-3-[(3-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a cyclohexane ring fused to a chromene core, with additional methyl and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-[(3-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can be achieved through a multi-step process involving the following key steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate ketone under acidic conditions.

    Cyclohexane Ring Formation: The cyclohexane ring can be introduced through a Diels-Alder reaction, where a diene reacts with a dienophile to form the six-membered ring.

    Introduction of Substituents: The methyl and methoxy groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for the condensation and alkylation steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives of the chromene core.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

4-METHYL-3-[(3-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-METHYL-3-[(3-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB and MAPK pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-3-[(3-METHYLPHENYL)METHOXY]-7,8,9,10-TETRAHYDROBENZO[C]CHROMEN-6-ONE: A structurally similar compound with a tetrahydrobenzo ring instead of a cyclohexane ring.

    3-METHYL-4-[(3-METHYLPHENYL)METHOXY]CHROMEN-2-ONE: Another chromene derivative with a different substitution pattern.

Uniqueness

4-METHYL-3-[(3-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific substitution pattern and the presence of both a cyclohexane ring and a chromene core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

4-methyl-3-[(3-methylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C22H22O3/c1-14-6-5-7-16(12-14)13-24-20-11-10-18-17-8-3-4-9-19(17)22(23)25-21(18)15(20)2/h5-7,10-12H,3-4,8-9,13H2,1-2H3

InChI Key

XQDNWMQUIWAFAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C3=C(C=C2)C4=C(CCCC4)C(=O)O3)C

Origin of Product

United States

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